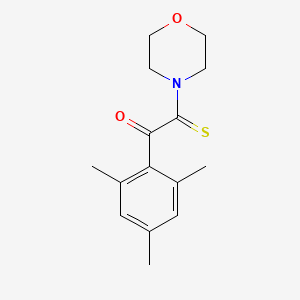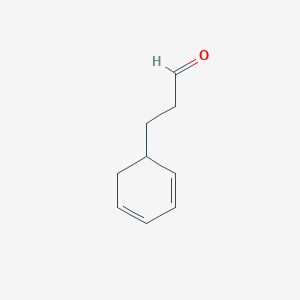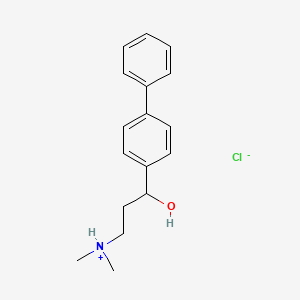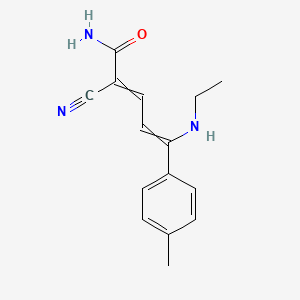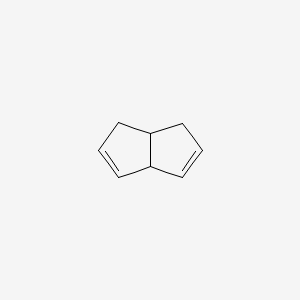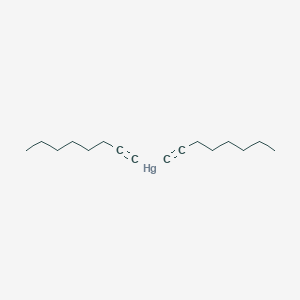
Di(oct-1-yn-1-yl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(oct-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of two oct-1-yn-1-yl groups attached to a central mercury atom
准备方法
Synthetic Routes and Reaction Conditions
Di(oct-1-yn-1-yl)mercury can be synthesized through the reaction of mercury(II) chloride with oct-1-yne in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of mercury(II) chloride in an appropriate solvent such as ethanol.
- Addition of oct-1-yne to the solution.
- Introduction of sodium hydroxide to facilitate the reaction.
- Isolation and purification of the resulting this compound compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for industrial-scale production.
化学反应分析
Types of Reactions
Di(oct-1-yn-1-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to elemental mercury and other reduced forms.
Substitution: The oct-1-yn-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Mercury oxides and various organic oxidation products.
Reduction: Elemental mercury and reduced organic compounds.
Substitution: New organomercury compounds with different functional groups.
科学研究应用
Di(oct-1-yn-1-yl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medicinal chemistry and drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which di(oct-1-yn-1-yl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form complexes with proteins, enzymes, and other biomolecules, leading to alterations in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
相似化合物的比较
Similar Compounds
Methylmercury: An organomercury compound with a single methyl group attached to mercury.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group attached to mercury.
Uniqueness
Di(oct-1-yn-1-yl)mercury is unique due to the presence of two oct-1-yn-1-yl groups, which impart distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
42367-33-9 |
|---|---|
分子式 |
C16H26Hg |
分子量 |
418.97 g/mol |
IUPAC 名称 |
bis(oct-1-ynyl)mercury |
InChI |
InChI=1S/2C8H13.Hg/c2*1-3-5-7-8-6-4-2;/h2*3,5-8H2,1H3; |
InChI 键 |
XASJMOZJAQPLGG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC#C[Hg]C#CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


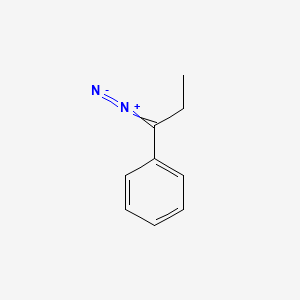
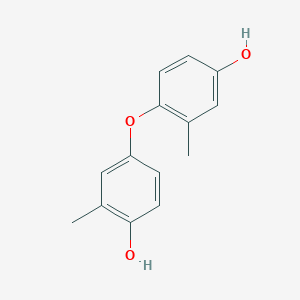

![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
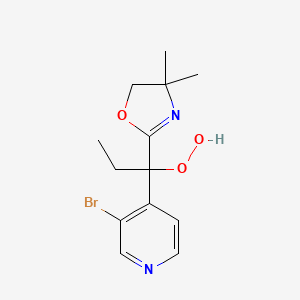

![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
